[1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine
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Overview
Description
[1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmaceuticals. This compound is characterized by a fused ring system consisting of a triazole and a thiazole ring, which imparts unique chemical and biological properties. The presence of nitrogen and sulfur atoms in the ring structure contributes to its reactivity and potential for forming hydrogen bonds, making it a valuable scaffold for drug design and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with α-haloketones or α-haloesters in the presence of a base. This reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography. The choice of solvents, catalysts, and reaction conditions is critical to achieving efficient production on a large scale .
Chemical Reactions Analysis
Types of Reactions
[1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen or sulfur atoms in the ring structure.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols or amines. Substitution reactions typically result in the formation of alkylated or acylated derivatives .
Scientific Research Applications
[1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor and its ability to interact with biological macromolecules.
Medicine: Explored for its pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions
Mechanism of Action
The mechanism of action of [1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, inhibiting their activity and modulating biological processes. For example, it may act as an inhibitor of enzymes involved in microbial metabolism, leading to antimicrobial effects. The presence of nitrogen and sulfur atoms in the ring structure allows for the formation of hydrogen bonds and other interactions with target molecules .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole: Similar in structure but contains an additional nitrogen atom in the ring.
[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine: Contains a six-membered ring fused to the triazole ring.
[1,2,4]triazolo[3,4-b][1,3,5]thiadiazine: Another isomer with a different arrangement of nitrogen and sulfur atoms
Uniqueness
The uniqueness of [1,2,4]triazolo[3,4-b][1,3]thiazol-3-amine lies in its specific ring structure and the presence of both nitrogen and sulfur atoms, which contribute to its distinct chemical and biological properties. This compound’s ability to form hydrogen bonds and interact with various biological targets makes it a valuable scaffold for drug design and development .
Properties
CAS No. |
1368879-45-1 |
---|---|
Molecular Formula |
C4H4N4S |
Molecular Weight |
140.2 |
Purity |
95 |
Origin of Product |
United States |
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